L9 Demonstrates Documented Inactivity at 1 mM ATP, Fundamentally Distinct from Potent ATP-Competitive PKC Inhibitors
L9 exhibits documented inactivity against protein kinase C at 1 mM ATP concentration in standardized biochemical assays [1]. This stands in stark contrast to potent ATP-competitive PKC inhibitors such as bisindolylmaleimide VIII (IC50 = 158 nM against rat brain PKC) and staurosporine (broad-spectrum nanomolar inhibition) [2][3]. The inactivity at high ATP concentration establishes L9 as a functionally distinct entity that cannot serve as a potency reference but may be deployed as an inactive control or structural comparator in selectivity profiling studies.
| Evidence Dimension | PKC inhibitory activity at specified ATP concentration |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Bisindolylmaleimide VIII: IC50 = 158 nM (rat brain PKC); Staurosporine: nanomolar-range pan-kinase inhibition |
| Quantified Difference | Inactive vs. nanomolar IC50 — qualitative functional difference |
| Conditions | In vitro PKC inhibition assay; 1 mM ATP (L9) vs. standard kinase assay conditions (comparators) |
Why This Matters
This inactivity profile precludes L9's use as a functional PKC inhibitor and mandates its selection only for applications requiring an inactive control or a structurally related compound lacking kinase inhibitory activity.
- [1] BindingDB. ChEMBL_162211 (CHEMBL767219): Inhibition of Protein kinase C — Inactive at 1 mM ATP. Entry ID: 50012092. View Source
- [2] Bertin Bioreagent. Bisindolylmaleimide VIII (acetate) technical datasheet: IC50 = 158 nM for rat brain PKC. CAT N°: 13333. View Source
- [3] Heidel FH, et al. Staurosporine analog (staralog) selectivity profiling against Class III RTKs. eLife. 2014;3:e03445. View Source
